3-(4-Methylphenyl)pyrrolidine-2,5-dione

Übersicht

Beschreibung

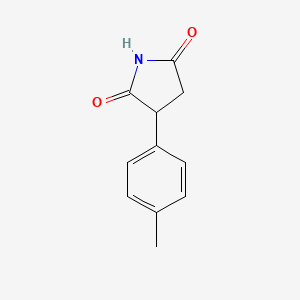

3-(4-Methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol It is characterized by a pyrrolidine ring substituted with a 4-methylphenyl group and two keto groups at positions 2 and 5

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzaldehyde with succinimide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Carbonyl Groups

The compound undergoes nucleophilic attacks at the α-carbonyl positions due to the electron-withdrawing effect of the adjacent carbonyl groups.

Reaction Table: Nucleophilic Substitutions

Key Observations :

-

Reactions proceed via enolate intermediates stabilized by conjugation with the aromatic ring .

-

Steric hindrance from the 4-methylphenyl group reduces reaction rates compared to unsubstituted pyrrolidine-2,5-diones.

Cyclization Reactions

The compound serves as a precursor for fused heterocyclic systems.

Example Reaction Pathway:

Reactant : 3-(4-Methylphenyl)pyrrolidine-2,5-dione

Reagent : H₂SO₄ (catalytic), ethanol, 70°C

Product : 1,4-Dihydro-2H-pyrrolo[3,4-b]quinoline-3,9-dione (via intramolecular cyclization) .

Mechanism :

-

Protonation of the carbonyl oxygen by H₂SO₄.

-

Nucleophilic attack by the aromatic ring’s C-H bond on the α-carbonyl carbon.

Oxidation:

-

Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).

-

Product : 3-(4-Methylphenyl)maleic acid (via cleavage of the pyrrolidine ring).

Reduction:

-

Reagent : LiAlH₄ in dry ether.

-

Product : 3-(4-Methylphenyl)pyrrolidine (full reduction of carbonyl groups to CH₂).

Condensation with Aldehydes/Ketones

The compound participates in Knoevenagel-type condensations:

Reaction Table: Condensations

Mechanistic Insight :

-

Base-mediated deprotonation forms a resonance-stabilized enolate.

-

Attack by the aldehyde/ketone carbonyl group leads to β-diketo intermediate, followed by dehydration .

Electrophilic Aromatic Substitution

The 4-methylphenyl group undergoes electrophilic substitution:

Reaction Table: Aromatic Modifications

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-(3-Nitro-4-methylphenyl)pyrrolidine-2,5-dione | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 3-(3-Bromo-4-methylphenyl)pyrrolidine-2,5-dione |

Regioselectivity :

-

Methyl group directs electrophiles to the meta position due to steric and electronic effects.

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, forming CO₂ and 4-methylaniline.

-

Photodegradation : UV light (254 nm) induces ring-opening to form maleimide derivatives.

Wissenschaftliche Forschungsanwendungen

While the search results do not directly focus on the applications of "3-(4-Methylphenyl)pyrrolidine-2,5-dione", they do provide relevant information regarding similar compounds and their uses, which can help infer potential applications.

Here's what can be gathered:

Scientific Research Applications

- Synthesis and Structural Study of Amidrazone Derivatives : Research indicates that 1H-pyrrole-2,5-dione derivatives, which share a structural similarity with the target compound, exhibit a wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . These derivatives were studied using 1H- and 13C NMR, two-dimensional techniques (HMQC, HMBC), and single-crystal X-ray diffraction .

- Anti-inflammatory activity: The anti-inflammatory activity of synthesized compounds was assessed through anti-proliferative studies and by examining the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cell (PBMC) cultures . The compounds significantly inhibited the proliferation of PBMCs in anti-CD3-stimulated cultures, with the strongest effect observed for specific derivatives .

- Antibacterial activity: The antibacterial activity of the compounds was tested against various strains, including Staphylococcus aureus, Enterococcus faecalis, Micrococcus luteus, Escherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Mycobacterium smegmatis, and Nocardia corralina, using the broth microdilution method .

Potential Toxicity and Hazard Information

- Hazard Classes and Categories : One related pyrrole-2,5-dione compound, 1,1'-(4-methyl-1,3-phenylene)bis-1H-pyrrole-2,5-dione, has been identified as potentially hazardous, with classifications including Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2, Acute Tox. 2, STOT SE 3, Aquatic Acute 1, and Aquatic Chronic 1 . It is also categorized as posing acute toxicity, eye damage, and skin sensitization hazards, as well as being hazardous to the aquatic environment .

Related Compounds and Carcinogenesis

- Tobacco-Specific Nitrosamines : Research on tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) has shown that metabolic activation results in the formation of 4-(3-pyridyl)-4-oxobutyl (POB)-DNA adducts . These adducts have been identified in vitro and in tissues of laboratory animals treated with NNK or NNN .

Wirkmechanismus

The mechanism of action of 3-(4-Methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-3-(4-methylphenyl)pyrrolidine-2,5-dione: This compound has an additional methyl group, which can influence its chemical properties and biological activity.

1-(4-Methylphenyl)-3-pyrroline-2,5-dione:

Uniqueness

3-(4-Methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of two keto groups, which confer distinct chemical and biological properties.

Biologische Aktivität

3-(4-Methylphenyl)pyrrolidine-2,5-dione is a chemical compound that has garnered attention for its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

- Chemical Formula : C₁₁H₁₁NO₂

- Molecular Weight : 189.21 g/mol

- CAS Number : 71857-51-7

This compound interacts with various enzymes and proteins, influencing their activity and function. Notably, it affects neurotransmitter synthesis and degradation, thus modulating neurotransmitter levels in the brain.

Key Biochemical Interactions

- Enzyme Interaction : It has been observed to interact with enzymes involved in neurotransmitter metabolism.

- Cell Signaling : The compound alters key signaling pathways, impacting gene expression and cellular metabolism.

The compound exerts its effects through several mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It binds to receptors and alters their functions, influencing cellular responses to stimuli.

- Kinase Activity : Similar compounds have shown activity against kinases such as CK1γ and CK1ε, suggesting potential therapeutic applications in kinase-related disorders.

Anticonvulsant and Antinociceptive Properties

A study focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives found that compounds similar to this compound exhibited significant anticonvulsant activity in animal models. The research utilized the maximal electroshock (MES) test and pilocarpine-induced seizure models .

Table 1: Anticonvulsant Activity Results

| Compound ID | ED50 (mg/kg) | Test Method |

|---|---|---|

| 12 | 16.13 | Maximal Electroshock Test |

| 23 | 23.45 | Pilocarpine Seizure Model |

| 24 | 46.07 | Maximal Electroshock Test |

The compounds demonstrated better safety profiles compared to established antiepileptic drugs like ethosuximide and valproic acid .

Cellular Effects and Dosage Variability

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, beneficial effects such as enhanced cognitive function and reduced anxiety-like behaviors were noted.

Case Studies

In a notable case study involving the evaluation of new pyrrolidine derivatives, researchers reported that certain compounds displayed significant analgesic activity alongside their anticonvulsant properties. The study highlighted the potential for developing multitargeted therapeutics based on these derivatives .

Eigenschaften

IUPAC Name |

3-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQVNJUAHXKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40825416 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71857-51-7 | |

| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.